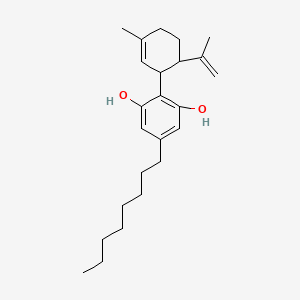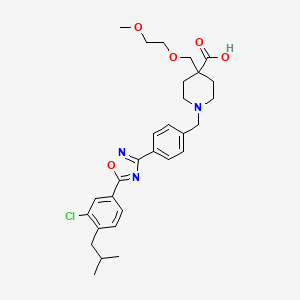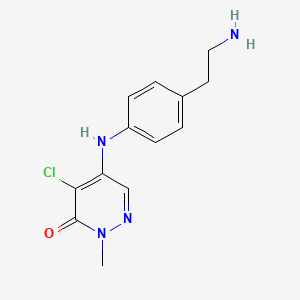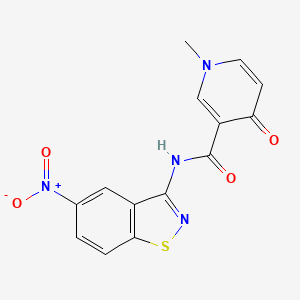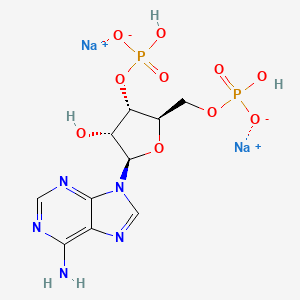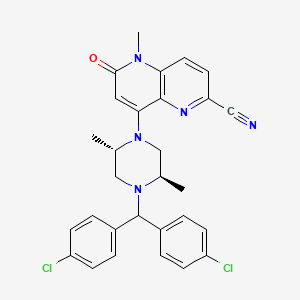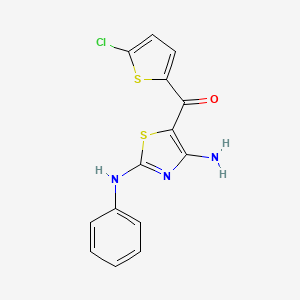![molecular formula C23H22N4O4 B10830037 2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)
2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP101988 is a significant compound in the field of medicinal chemistry. It is the major active metabolite of Ozanimod, a drug used to treat relapsing forms of multiple sclerosis and inflammatory bowel disease . RP101988 is a selective and potent agonist for sphingosine-1-phosphate receptor 1 (S1PR1) and sphingosine-1-phosphate receptor 5 (S1PR5), with half-maximal effective concentrations (EC50) of 0.19 nM and 32.8 nM, respectively .
Preparation Methods
The synthesis of RP101988 involves several steps, starting from the precursor compounds. The synthetic route typically includes the formation of the oxadiazole ring, which is a key structural component of RP101988. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods for RP101988 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
RP101988 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RP101988 may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
RP101988 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of sphingosine-1-phosphate receptors and their agonists.
Biology: RP101988 is used to investigate the role of sphingosine-1-phosphate receptors in various biological processes, including cell signaling and immune response.
Medicine: As the active metabolite of Ozanimod, RP101988 is crucial in the treatment of multiple sclerosis and inflammatory bowel disease. It helps in understanding the pharmacokinetics and pharmacodynamics of Ozanimod.
Industry: RP101988 is used in the development of new therapeutic agents targeting sphingosine-1-phosphate receptors.
Mechanism of Action
RP101988 exerts its effects by binding to sphingosine-1-phosphate receptors, particularly S1PR1 and S1PR5 . This binding activates the receptors, leading to downstream signaling pathways that modulate immune cell trafficking and reduce inflammation. The molecular targets involved include various G-protein coupled receptors and downstream effectors like phospholipase C and protein kinase C .
Comparison with Similar Compounds
RP101988 is unique due to its high selectivity and potency for S1PR1 and S1PR5. Similar compounds include:
RP101075: Another active metabolite of Ozanimod with similar S1P receptor selectivity.
RP101442: A related compound with comparable pharmacological properties.
CC112273: A major active metabolite of Ozanimod with similar receptor affinity.
These compounds share structural similarities with RP101988 but may differ in their pharmacokinetic profiles and specific receptor affinities .
Properties
Molecular Formula |
C23H22N4O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid |
InChI |
InChI=1S/C23H22N4O4/c1-13(2)30-20-9-6-14(10-15(20)11-24)23-26-22(27-31-23)18-5-3-4-17-16(18)7-8-19(17)25-12-21(28)29/h3-6,9-10,13,19,25H,7-8,12H2,1-2H3,(H,28,29)/t19-/m0/s1 |
InChI Key |
HICWSCLKDYAXPD-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCC(=O)O)C#N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
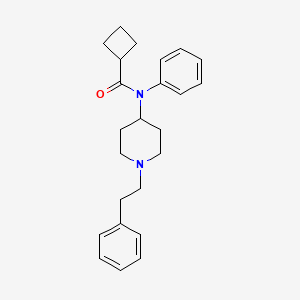
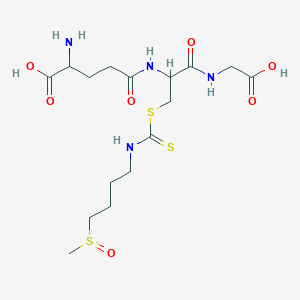
![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)
